
N-(2-methylsulfanylphenyl)azepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylsulfanylphenyl)azepane-1-carboxamide, also known as MSPCA, is a chemical compound that has recently gained attention in scientific research. This compound belongs to the class of azepane carboxamides and has shown promising results in various biochemical and physiological experiments.
作用机制
The mechanism of action of N-(2-methylsulfanylphenyl)azepane-1-carboxamide is not fully understood, but it is believed to act on the GABAergic system. N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been found to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. This increase in GABA levels is believed to contribute to the analgesic and anticonvulsant effects of N-(2-methylsulfanylphenyl)azepane-1-carboxamide.
Biochemical and Physiological Effects:
N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been found to increase the levels of antioxidant enzymes such as SOD and CAT. N-(2-methylsulfanylphenyl)azepane-1-carboxamide has also been shown to reduce the levels of oxidative stress markers such as MDA and NO.
实验室实验的优点和局限性
One of the advantages of using N-(2-methylsulfanylphenyl)azepane-1-carboxamide in lab experiments is its high potency and selectivity. N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been found to have a high affinity for the GABA receptor, which makes it an ideal candidate for studying the GABAergic system. Additionally, N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been found to have low toxicity and side effects, which makes it a safe compound to use in lab experiments. One of the limitations of using N-(2-methylsulfanylphenyl)azepane-1-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N-(2-methylsulfanylphenyl)azepane-1-carboxamide. One area of interest is the potential use of N-(2-methylsulfanylphenyl)azepane-1-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2-methylsulfanylphenyl)azepane-1-carboxamide could be studied for its potential use in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Another area of interest is the development of new synthesis methods for N-(2-methylsulfanylphenyl)azepane-1-carboxamide, which could improve its yield and purity. Finally, the development of new analogs of N-(2-methylsulfanylphenyl)azepane-1-carboxamide could lead to the discovery of more potent and selective compounds with potential therapeutic applications.
合成方法
The synthesis of N-(2-methylsulfanylphenyl)azepane-1-carboxamide involves the reaction between 2-methylsulfanylphenylamine and azepane-1-carbonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained through a series of purification steps such as column chromatography and recrystallization.
科学研究应用
N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, analgesic, and antitumor properties. N-(2-methylsulfanylphenyl)azepane-1-carboxamide has also shown promising results in the treatment of neuropathic pain and epilepsy. Additionally, N-(2-methylsulfanylphenyl)azepane-1-carboxamide has been studied for its potential use in the treatment of Parkinson's disease.
属性
IUPAC Name |
N-(2-methylsulfanylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-18-13-9-5-4-8-12(13)15-14(17)16-10-6-2-3-7-11-16/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFDQDKHXJGZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanylphenyl)azepane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

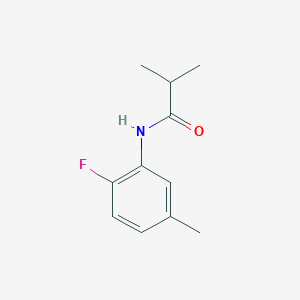

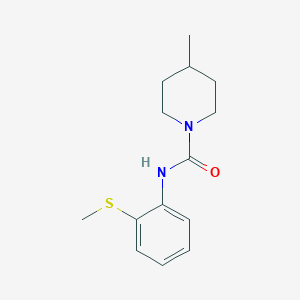
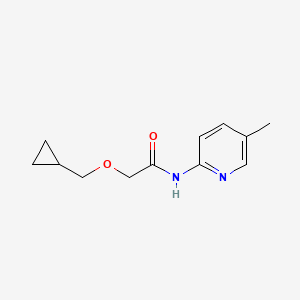
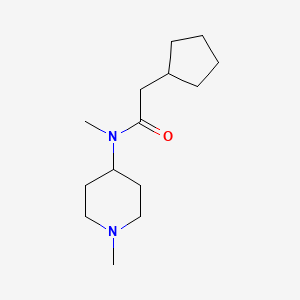
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)

![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)

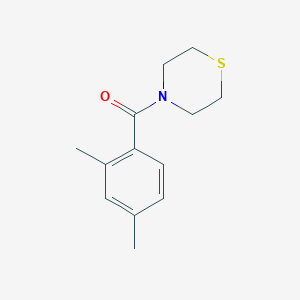
![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)